N-(2,2-Dimethylthietan-3-yl)-2-methylbutanamide
Description
N-(2,2-Dimethylthietan-3-yl)-2-methylbutanamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. In this case, the compound contains a sulfur atom within a four-membered ring, known as a thietane ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C10H19NOS |
|---|---|
Molecular Weight |
201.33 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H19NOS/c1-5-7(2)9(12)11-8-6-13-10(8,3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
FYXUQIGDIQFUQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)NC1CSC1(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2,2-Dimethylthietan-3-yl)-2-methylbutanamide typically involves the formation of the thietane ring followed by the introduction of the amide group. One common synthetic route includes the reaction of 2,2-dimethylthiirane with a suitable amine under controlled conditions to form the thietane ring. The reaction conditions often involve the use of catalysts such as tertiary amines or Lewis acids to facilitate the ring formation. Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
N-(2,2-Dimethylthietan-3-yl)-2-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfur atom.
Ring Expansion: The thietane ring can undergo ring expansion reactions to form larger heterocyclic compounds, often facilitated by electrophilic reagents.
Scientific Research Applications
N-(2,2-Dimethylthietan-3-yl)-2-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2-Dimethylthietan-3-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
References
- Therapeutic importance of synthetic thiophene
- Synthesis of Four- to Seven-Membered Heterocycles by Ring Expansion
- US Patent for Haloalky-substituted amides as insecticides and acaricides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
